molecular formula C7H7FIN B12439879 (3-Fluoro-2-iodophenyl)methanamine

(3-Fluoro-2-iodophenyl)methanamine

Cat. No.: B12439879
M. Wt: 251.04 g/mol
InChI Key: XGQXMEQPZZNICC-UHFFFAOYSA-N
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Description

(3-Fluoro-2-iodophenyl)methanamine is an organic compound with the molecular formula C7H7FIN It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-iodophenyl)methanamine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amine group. The fluorine and iodine atoms are then introduced through halogenation reactions. For example, starting from o-methylphenol, nitration can selectively generate a key intermediate, which is then subjected to halogenation to introduce the fluorine and iodine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-iodophenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(3-Fluoro-2-iodophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of advanced materials, including polymers and specialty chemicals

Mechanism of Action

The mechanism of action of (3-Fluoro-2-iodophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-5-iodophenyl)methanamine: Similar structure but with different substitution pattern.

    (3-Fluoro-4-iodophenyl)methanamine: Another isomer with a different position of the iodine atom.

Uniqueness

(3-Fluoro-2-iodophenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The combination of fluorine and iodine atoms provides a distinct set of chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H7FIN

Molecular Weight

251.04 g/mol

IUPAC Name

(3-fluoro-2-iodophenyl)methanamine

InChI

InChI=1S/C7H7FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2

InChI Key

XGQXMEQPZZNICC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)I)CN

Origin of Product

United States

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